
4-(Bromomethyl)-2-methoxyquinoline
Overview
Description
4-(Bromomethyl)-2-methoxyquinoline is a brominated quinoline derivative characterized by a methoxy group at position 2 and a bromomethyl substituent at position 4 of the quinoline core. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for constructing complex heterocyclic systems. Its synthesis typically involves palladium-catalyzed reactions between boronic acids and bromomethyl-substituted precursors under nitrogen atmosphere, yielding products with moderate to high efficiency (68–78% yields) . The bromomethyl group at position 4 enhances electrophilicity, enabling nucleophilic substitutions or further functionalization, while the methoxy group at position 2 influences electronic properties and solubility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-methoxyquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of 2-methoxyquinoline derivatives. For example, bromomethyl groups can be introduced using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key steps include controlling temperature (e.g., 0–5°C for bromomethylation to avoid over-bromination) and optimizing solvent polarity (e.g., using CCl₄ or CH₂Cl₂). Yields can be improved by monitoring reaction progress via TLC or HPLC .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ 4.5–4.8 ppm in -NMR, while the methoxy group (OCH₃) resonates at δ 3.9–4.1 ppm. Aromatic protons in the quinoline ring typically show signals between δ 7.2–8.5 ppm. -NMR will display the bromomethyl carbon at δ 30–35 ppm and the methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., MW 252.09 for C₁₁H₁₀BrNO), with fragmentation patterns indicating loss of Br (∼80 Da) .
Q. What solvents and storage conditions are recommended for this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid prolonged exposure to moisture, as the bromomethyl group is susceptible to nucleophilic substitution .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or conformational isomerism. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers).
- 2D NMR (COSY, HSQC) : To confirm connectivity and assign overlapping signals.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What are best practices for determining the crystal structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Validate using CheckCIF to address ADPs and residual density .
Q. How can Hirshfeld surface analysis and energy frameworks elucidate intermolecular interactions in crystalline forms?
- Methodological Answer :
- Hirshfeld Surfaces : Generate using CrystalExplorer to visualize close contacts (e.g., C–H···O, π-π stacking).
- Energy Frameworks : Quantify interaction energies (electrostatic, dispersion) to compare packing efficiencies. For example, dominant π-π interactions in 2-methoxyquinoline derivatives contribute ∼30–40% of total lattice energy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Quinolines
Key Observations :
- Bromomethyl vs. Bromo: The bromomethyl group (e.g., in this compound) offers superior reactivity for nucleophilic substitutions compared to simple bromo substituents, facilitating linkage to pyridine or benzene rings in antitubercular derivatives (e.g., AB-14 and AB-15) .
- Methoxy vs. Methyl: Methoxy groups enhance solubility in polar solvents due to their electron-donating nature, whereas methyl groups increase steric hindrance, as seen in 4-(Bromomethyl)-2-methylquinoline’s lower aqueous solubility .
Key Observations :
- Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions involving bromomethyl groups, achieving yields >68% under optimized conditions .
- Halogenation strategies for non-bromomethyl derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) often require multi-step protocols with moderate efficiency .
Key Observations :
- Piperazine-containing derivatives (e.g., 8-{4-[3-(Cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline) exhibit significantly higher receptor binding affinity (Ki = 12.2 nM) than piperidine analogs due to improved electronic interactions .
- The methoxy group at position 2 is conserved in high-affinity compounds, suggesting its role in stabilizing receptor-ligand interactions .
Physical and Chemical Properties
Table 4: Physicochemical Properties of Selected Compounds
Key Observations :
- Methoxy-substituted quinolines generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to methyl-substituted analogs .
- Bromomethyl groups increase molecular weight and LogP values, enhancing lipophilicity .
Preparation Methods
Direct Bromination of 2-Methoxy-4-methylquinoline
Synthesis of 2-Methoxy-4-methylquinoline
The precursor 2-methoxy-4-methylquinoline is typically synthesized via cyclization of substituted aniline derivatives. A common approach involves the Gould-Jacobs reaction, where 2-methoxyaniline reacts with ethyl acetoacetate under acidic conditions to form the quinoline ring . Alternatively, Vilsmeier-Haack formylation of 4-methyl-2-methoxyaniline yields the desired scaffold .
Key Reaction Conditions:
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Reactants : 2-methoxyaniline (1.0 equiv), ethyl acetoacetate (1.2 equiv)
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Catalyst : Concentrated sulfuric acid (10% v/v)
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Temperature : 120–140°C, reflux
Bromination of the 4-Methyl Group
Bromination at the 4-methyl position is achieved using radical initiators or electrophilic brominating agents. N-Bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) selectively targets the methyl group without affecting the methoxy substituent .
Key Reaction Conditions:
-
Reactants : 2-methoxy-4-methylquinoline (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv)
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Solvent : Carbon tetrachloride (CCl₄)
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Temperature : 80°C, reflux, 6–8 hours
Challenges :
-
Competing aromatic bromination at positions 5 or 7 due to the electron-donating methoxy group.
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Over-bromination leading to dibromo byproducts (e.g., 4-(dibromomethyl)-2-methoxyquinoline).
Substitution of 2-Chloro-4-methylquinoline
Synthesis of 2-Chloro-4-methylquinoline
This intermediate is prepared via chlorination of 4-methylquinolin-2-ol using phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine .
Key Reaction Conditions:
-
Reactants : 4-methylquinolin-2-ol (1.0 equiv), POCl₃ (3.0 equiv)
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Solvent : Toluene
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Temperature : 100°C, 4 hours
Methoxylation at Position 2
The chlorine atom at position 2 is substituted with a methoxy group using sodium methoxide (NaOMe) in methanol. This SN2 reaction requires anhydrous conditions to prevent hydrolysis .
Key Reaction Conditions:
-
Reactants : 2-chloro-4-methylquinoline (1.0 equiv), NaOMe (2.0 equiv)
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Solvent : Methanol
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Temperature : 60°C, 12 hours
Bromination at Position 4
The methyl group at position 4 is brominated using bromine (Br₂) in the presence of light or a radical initiator. Controlled addition prevents di-substitution .
Key Reaction Conditions:
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Reactants : 2-methoxy-4-methylquinoline (1.0 equiv), Br₂ (1.05 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 25°C, 2 hours
Advantages :
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High regioselectivity due to the directing effect of the methoxy group.
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Scalable to industrial production with minimal purification steps.
Multi-Step Synthesis from Aniline Derivatives
Bromination of α-Acetoacetanilide
Adapting the methodology from CN103923003A, α-acetoacetanilide undergoes bromination to introduce the bromomethyl group prior to cyclization .
Key Reaction Conditions:
-
Reactants : α-Acetoacetanilide (1.0 equiv), Br₂ (2.2 equiv)
-
Solvent : Ethyl acetate
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Temperature : 0–5°C, 1 hour
Cyclization to 4-Bromomethylquinoline-2(H)-ketone
The brominated intermediate is cyclized using concentrated sulfuric acid, forming the quinoline core with a ketone at position 2 .
Key Reaction Conditions:
-
Reactants : Brominated α-acetoacetanilide (1.0 equiv), H₂SO₄ (98%)
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Temperature : 10–20°C, 3 hours
Conversion of Ketone to Methoxy Group
The ketone at position 2 is reduced to a hydroxyl group using sodium borohydride (NaBH₄), followed by methylation with methyl iodide (CH₃I) .
Key Reaction Conditions:
-
Reduction : NaBH₄ (2.0 equiv), ethanol, 0°C, 1 hour (Yield: 85%)
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Methylation : CH₃I (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 50°C, 6 hours (Yield: 78%)
Challenges :
-
Multi-step synthesis reduces overall yield (cumulative ~50%).
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Requires stringent purification after each step.
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Efficiency
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Method 2 (Chloro-Substitution) is preferred for large-scale production due to its high yield and minimal use of expensive reagents .
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Method 1 (Direct Bromination) requires costly NBS and rigorous temperature control, limiting its economic viability .
Environmental Impact
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7H2,1H3 |
InChI Key |
ANEAJBXRZCXNRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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